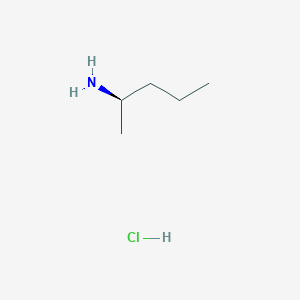

(R)-pentan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-pentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBHXGATODRDN-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Pentan-2-Amine Hydrochloride: Physicochemical Profiling and Synthetic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(R)-Pentan-2-amine hydrochloride (CAS: 101689-05-8) is a highly versatile chiral building block prominently utilized in medicinal chemistry and biocatalysis. The defined three-dimensional arrangement of its (R)-configured stereocenter makes it a critical intermediate for synthesizing enantiopure pharmaceuticals and agrochemicals[1]. This whitepaper details its physicochemical properties, stereochemical validation protocols, and downstream synthetic applications, providing a self-validating framework for laboratory implementation.

Physicochemical Properties & Data Presentation

Understanding the baseline physical properties of this compound is essential for maintaining its integrity during storage and reaction scaling. As an amine hydrochloride salt, it exhibits distinct solubility and hygroscopic profiles compared to its free-base counterpart, necessitating strict environmental controls during handling.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 101689-05-8 |

| Molecular Formula | C₅H₁₄ClN |

| Molecular Weight | 123.62 g/mol |

| Physical Form | Solid (Crystalline Powder) |

| Solubility | Soluble in water, methanol, and ethanol |

| Storage Conditions | 2–8 °C, stored under an inert atmosphere (Argon/N₂) |

| GHS Safety Hazards | H302 (Harmful if swallowed), H315, H319, H335 |

Data compiled from authoritative supplier specifications including and 2[2].

Analytical Validation: Stereochemical & Purity Integrity

Before deploying this compound in stereospecific syntheses, rigorous analytical validation is required. Amine hydrochlorides are prone to moisture absorption, which can drastically alter the effective molarity and quench moisture-sensitive reagents (e.g., Grignard reagents) in subsequent steps. Furthermore, standard NMR cannot distinguish between enantiomers because they are isochronous, requiring specialized analytical interventions[3].

Experimental Workflow: Quality Control & Validation

Fig 1: Multiplexed analytical workflow for validating chiral amine hydrochloride salts.

Protocol: Enantiomeric Excess (ee) Determination via Chiral NMR

To resolve the isochronous nature of the enantiomers, Chiral Solvating Agents (CSAs) are employed to create a transient diastereomeric environment, as detailed by 3[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of this compound in 0.5 mL of deuterated methanol (CD₃OD).

-

Causality: CD₃OD is selected over CDCl₃ for hydrochloride salts to ensure complete dissolution and optimal peak resolution without the need for prior free-basing, which could introduce impurities.

-

-

CSA Addition: Add 1.2 to 1.5 molar equivalents of a suitable Chiral Solvating Agent, such as (R)-(-)-mandelic acid or a Mosher's acid derivative, directly to the NMR tube.

-

Causality: The chiral acid forms non-covalent diastereomeric ion pairs with the amine salt. Because diastereomers have different physical properties, this shifts the chemical environment of the adjacent methine protons, making the (R) and (S) signals magnetically non-equivalent.

-

-

Equilibration: Agitate the NMR tube gently and allow 5 minutes for the non-covalent complexes to reach thermodynamic equilibrium.

-

Acquisition: Acquire a standard 1H-NMR spectrum at a minimum of 400 MHz. Ensure a relaxation delay (d1) of at least 2 seconds for accurate integration.

-

Data Analysis: Identify the split resonances corresponding to the methine proton (adjacent to the amine). Integrate the major peak (R-enantiomer complex) and the minor peak (S-enantiomer complex, if present) to calculate the enantiomeric excess (ee%).

Chemical Reactivity & Synthetic Applications

The reactivity of this compound is dominated by the primary amine group. Once liberated from its hydrochloride salt, the nitrogen's lone pair acts as a potent nucleophile, engaging in substitution reactions, oxidations, and reductive aminations[3].

Asymmetric Reductive Amination

Asymmetric reductive amination is a foundational strategy for synthesizing chiral amines from prochiral ketones[3]. When (R)-pentan-2-amine is the target, 2-pentanone is condensed with an amine source, followed by enantioselective reduction.

Fig 2: Asymmetric reductive amination pathway for synthesizing (R)-pentan-2-amine.

Protocol: Free-Basing and Nucleophilic Substitution

To utilize this compound as a nucleophile in complex molecule synthesis, the free base must be generated in situ or isolated prior to reaction[1].

Step-by-Step Methodology:

-

Free-Basing (In Situ): Suspend 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert argon atmosphere.

-

Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), at 0 °C.

-

Causality: A sterically hindered, non-nucleophilic base efficiently deprotonates the ammonium salt to liberate the reactive primary amine without competing for the electrophile in the subsequent step.

-

-

Electrophile Introduction: Slowly add 1.0 equivalent of the target electrophile (e.g., an alkyl halide or acyl chloride) dropwise.

-

Causality: Dropwise addition maintains temperature control and prevents the highly reactive primary amine from undergoing undesired over-alkylation (forming secondary or tertiary amines).

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature, monitoring progression via TLC or LC-MS until the primary amine is fully consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the stereodefined intermediate.

Conclusion

This compound is an indispensable chiral building block. By adhering to stringent analytical validation protocols—such as Karl Fischer titration and CSA-assisted NMR—researchers can ensure the stereochemical and chemical integrity of this reagent. Its predictable reactivity profile under controlled free-basing conditions enables the reliable transfer of its (R)-stereocenter into complex pharmaceutical architectures.

References

- Sigma-Aldrich | this compound | 101689-05-8 |

- Benchchem | Strategic Importance of this compound as a Chiral Building Block |

- ChemicalBook | this compound Properties |

- Benchchem | Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment |

Sources

(R)-pentan-2-amine hydrochloride CAS number and molecular formula

Title: Technical Guide: (R)-Pentan-2-amine Hydrochloride Subtitle: Physicochemical Profile, Stereoselective Synthesis, and Applications in Drug Discovery

Abstract

This compound (CAS: 101689-05-8) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] As the hydrochloride salt of the (R)-enantiomer of 2-aminopentane, it offers enhanced stability and solubility compared to its free base counterpart. This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthetic pathways (including stereospecific inversion and asymmetric catalysis), analytical characterization, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile

The precise identification of chiral salts is critical in drug development to prevent stereochemical mismatching. The hydrochloride salt form is preferred for its crystallinity and resistance to oxidation.

Table 1: Core Chemical Data

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | (R)-2-Aminopentane HCl; (R)-1-Methylbutylamine HCl |

| CAS Number | 101689-05-8 (HCl Salt); 33985-20-5 (Free Base) |

| Molecular Formula | C₅H₁₃N[1][3][4][5][6][7][8] · HCl (C₅H₁₄ClN) |

| Molecular Weight | 123.62 g/mol |

| Chiral Center | C2 (Rectus configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (e.g., hexane). |

| Melting Point | Solid at ambient temperature (Lit. range often >100°C for amine salts; specific experimental verification recommended). |

| SMILES | CCCC.[H]Cl |

Synthetic Pathways & Manufacturing

The synthesis of this compound generally follows two primary strategies: Stereospecific Nucleophilic Substitution (utilizing the "Chiral Pool") or Asymmetric Catalysis .

Method A: Stereospecific Nucleophilic Substitution (Inversion Strategy)

This method relies on the Walden inversion mechanism (

-

Step 1: Activation of (S)-2-pentanol with methanesulfonyl chloride (MsCl).

-

Step 2:

displacement with Sodium Azide ( -

Step 3: Catalytic hydrogenation (Pd/C,

) of the azide to the amine. -

Step 4: Salt formation with anhydrous HCl in diethyl ether/dioxane.

Method B: Asymmetric Reductive Amination

Direct conversion of 2-pentanone using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) or biocatalytic transaminases.

-

Advantages: Fewer steps, atom-economical.

-

Challenges: Cost of chiral catalysts/enzymes.

Figure 1: Stereoselective Synthesis Workflow

Caption: Stereospecific synthesis of (R)-pentan-2-amine HCl via Walden inversion from (S)-2-pentanol.

Analytical Characterization

Validation of the hydrochloride salt requires confirming both the chemical structure and the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt results in a distinct downfield shift of the

-

¹H NMR (400 MHz, DMSO-d₆, Predicted):

-

8.0–8.3 (br s, 3H,

-

3.1–3.2 (m, 1H,

-

1.3–1.6 (m, 4H,

-

1.18 (d,

-

0.89 (t,

-

8.0–8.3 (br s, 3H,

Optical Rotation

Optical rotation is the primary method for distinguishing enantiomers.

-

Literature Insight: The (S)-enantiomer ((S)-2-aminopentane) is typically reported as Dextrorotatory (+) .

-

Expected Value: (R)-Pentan-2-amine HCl is expected to be Levorotatory (-) .

-

Protocol: Dissolve 1.0 g of sample in 100 mL of water (

). Measure at 20°C using the Sodium D-line (589 nm).-

Note: Specific rotation values are highly sensitive to solvent and concentration. Always compare against a known standard or Certificate of Analysis.

-

Applications in Drug Development

(R)-Pentan-2-amine HCl serves as a versatile Chiral Auxiliary and Pharmacophore .

-

Chiral Resolution Agent:

-

Used to resolve racemic carboxylic acids via the formation of diastereomeric salts. The distinct solubility profiles of the (R)-amine-(R)-acid and (R)-amine-(S)-acid salts allow for separation by crystallization.

-

-

Pharmaceutical Intermediate:

-

Kinase Inhibitors: The chiral aliphatic chain provides hydrophobic bulk in ATP-binding pockets, often improving selectivity compared to achiral analogs.

-

Calcimimetics: Analogs of (R)-pentan-2-amine are utilized in the synthesis of calcium-sensing receptor antagonists (e.g., structural variants of NPS R-568), where the stereochemistry at the amine position dictates binding affinity.

-

Figure 2: Application Logic in Medicinal Chemistry

Caption: Strategic utility of (R)-pentan-2-amine HCl in chiral resolution and pharmacophore installation.

Safety & Handling (MSDS Highlights)

As an alkylamine hydrochloride, this compound poses specific hazards that must be managed in a research environment.

-

GHS Classification:

-

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep container tightly closed to prevent hydrolysis or degradation.

-

References

-

Synthonix. this compound Data Sheet. Retrieved from [Link]

-

PubChem. 2-Pentanamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. CAS 63493-28-7: 2-Pentanamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 101689-05-8 | Benchchem [benchchem.com]

- 3. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Pentanamine | CAS#:625-30-9 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (s)-2-Bromo-pentane | Benchchem [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | 101689-05-8 [sigmaaldrich.com]

Solubility of (R)-pentan-2-amine hydrochloride in common organic solvents

Technical Guide for Process Chemistry & Purification Strategy

Executive Summary

This guide provides a technical analysis of the solubility profile of (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8). As a chiral alkyl amine salt, its solubility is governed by the competition between its ionic lattice energy and the solvation capacity of the solvent system. This document outlines the theoretical solubility landscape, provides a validated protocol for empirical determination, and details strategies for leveraging solubility differentials in enantiomeric purification (recrystallization).

Physicochemical Determinants of Solubility

To manipulate the solubility of (R)-pentan-2-amine HCl, one must understand the structural forces at play. Unlike its free base form (a liquid miscible with most organics), the hydrochloride salt is a crystalline solid held together by strong electrostatic forces.

Structural Analysis

-

Cation: The

- -

Anion: The chloride ion (

) requires high-dielectric media for stabilization. -

Chirality: While enantiomers (R vs S) have identical solubility in achiral solvents, their behavior in chiral environments or during crystallization (formation of conglomerates vs. racemates) is critical for process development.

The Dissolution Mechanism

Dissolution occurs when the Solvation Enthalpy (

-

Protic Solvents (Water, Alcohols): Form strong Hydrogen bonds with the ammonium protons and stabilize

via their dipole. -

Aprotic Solvents (Acetone, Ethers): Lack H-bond donors. While dipolar aprotic solvents (DMSO) can solvate the cation, non-polar aprotic solvents (Hexane) cannot overcome the lattice energy.

Figure 1: Thermodynamic pathway of amine salt dissolution. Successful dissolution requires solvent-ion interactions to energetically outweigh ion-ion crystal lattice forces.

Solubility Landscape (Predictive Data)

The following data categorizes solvent compatibility based on homologous series trends (e.g., 2-aminobutane HCl) and dielectric constants.

Table 1: Predicted Solubility Profile of (R)-Pentan-2-amine HCl

| Solvent Class | Specific Solvent | Predicted Solubility | Process Utility |

| Polar Protic | Water | Very High (>500 mg/mL) | Biphasic extraction (aqueous phase). |

| Methanol | High (>200 mg/mL) | Primary solvent for synthesis. | |

| Ethanol | High | Recrystallization (often requires cooling). | |

| Isopropanol (IPA) | Moderate | Ideal for Recrystallization. Steep solubility/temp curve. | |

| Polar Aprotic | DMSO / DMF | High | Avoid if possible (high boiling point, difficult removal). |

| Acetonitrile | Moderate | Potential for HPLC mobile phases. | |

| Acetone | Low | Excellent Anti-solvent for crystallization. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | Soluble enough for extraction/ion-pairing, not for bulk dissolution. |

| Ethyl Acetate | Very Low | Standard Anti-solvent. | |

| Diethyl Ether | Insoluble | Precipitating agent. | |

| Hexane/Heptane | Insoluble | Wash solvent to remove non-polar impurities. |

Critical Insight: The "Goldilocks" zone for recrystallizing this salt is typically Isopropanol or a mixture of Ethanol/Ethyl Acetate . These systems allow dissolution at boiling point and crystallization upon cooling.

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise quantitative data (mg/mL) for your specific batch (crucial for GMP filings), follow this gravimetric "Shake-Flask" protocol.

Materials

-

(R)-Pentan-2-amine HCl (dried).

-

Target Solvents (HPLC Grade).

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters.

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add excess (R)-pentan-2-amine HCl to 5 mL of solvent in a sealed vial. Ensure solid persists (supersaturation).

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Note: For recrystallization curves, repeat at 50°C and 70°C.

-

-

Filtration: Filter the supernatant using a 0.45 µm syringe filter.

-

Precaution: If measuring at high temp, pre-heat the filter to prevent premature crystallization clogging.

-

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vial.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Dry residue to constant weight.[1]

-

Calculation:

-

Application: Recrystallization Strategy

The primary reason to map this solubility is to improve Enantiomeric Excess (ee%) .

The Solvent-Antisolvent Approach

Since (R)-pentan-2-amine HCl is highly soluble in methanol but insoluble in ether:

-

Dissolve crude salt in minimum hot Methanol or Ethanol.

-

Add Diethyl Ether or MTBE dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

Result: The hydrochloride salt crystallizes, often leaving non-polar impurities or trace free-base in the mother liquor.

Optical Purification Warning

While recrystallization purifies the chemical structure, improving optical purity (increasing R vs S) usually requires a chiral resolution agent (e.g., Tartaric acid) rather than just HCl. However, if you already have the (R)-HCl salt with minor (S) impurity, recrystallization in Isopropanol can enrich the major enantiomer due to the slight differences in crystal lattice packing energy of the pure enantiomer vs. the racemate.

References

-

General Solubility Principles

-

Source: Chemistry LibreTexts. "Solubility of Organic Compounds." Available at: [Link]

-

-

Amine Salt Behavior

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. [Link]

-

-

Recrystallization Protocols

-

Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Available at: [Link]

-

-

Compound Data (Analogous Structures)

-

Source: PubChem. "2-Aminopentane (Free Base) Data." Available at: [Link]

-

Sources

Technical Whitepaper: Synthesis and Purification of Racemic Pentan-2-amine

Executive Summary

Pentan-2-amine (CAS: 63493-28-7) is a pivotal aliphatic amine intermediate used in the synthesis of agrochemicals, corrosion inhibitors, and pharmaceutical active ingredients (APIs). This technical guide outlines the synthesis of racemic pentan-2-amine via the reductive amination of pentan-2-one.

While industrial scales often utilize high-pressure catalytic hydrogenation, this guide prioritizes Borch Reductive Amination using sodium cyanoborohydride (

Strategic Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the available equipment (high-pressure autoclaves vs. standard glassware) and the scale of production.

| Feature | Route A: Borch Reduction ( | Route B: Leuckart-Wallach | Route C: Catalytic Hydrogenation |

| Mechanism | Hydride transfer to iminium ion | Formate-mediated reduction | Heterogeneous catalysis |

| Conditions | Mild (RT to 50°C), pH 6–7 | Harsh (150–190°C) | High Pressure ( |

| Selectivity | High (Avoids dialkylation if optimized) | Moderate (N-formyl intermediate) | High |

| Equipment | Standard Glassware | Distillation Apparatus | Autoclave / Parr Shaker |

| Key Risk | Cyanide toxicity (HCN evolution) | Thermal decomposition | Flammability / Explosion |

| Recommended For | Medicinal Chem / Lab Scale | Kilo-Lab / Scale-Up | Industrial Mfg |

Primary Protocol: Borch Reductive Amination

Objective: Synthesis of 50g of racemic pentan-2-amine.

Reaction Mechanism

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion.[1] The critical scientific insight here is pH control . Sodium cyanoborohydride is stable in acid (unlike

Figure 1: Mechanistic pathway of the Borch reductive amination. The rate-determining step is often the formation of the iminium species.

Materials & Stoichiometry

To prevent the formation of secondary amines (dipentyl-2-amine), a significant excess of the ammonia source is required.

-

Precursor: Pentan-2-one (1.0 eq)

-

Amine Source: Ammonium Acetate (

) (10.0 eq) -

Reducing Agent: Sodium Cyanoborohydride (

) (0.7 eq - Hydride is 4H equivalent, but kinetics vary) -

Solvent: Methanol (Anhydrous)

-

Drying Agent: 3Å Molecular Sieves (Optional but recommended to drive imine formation)

Step-by-Step Methodology

-

Imine Formation (Equilibrium Establishment):

-

In a 1L round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve Ammonium Acetate (385g, 5.0 mol) in Methanol (400 mL) .

-

Add Pentan-2-one (43g, 0.5 mol) in one portion.

-

Technical Note: The reaction is endothermic. Allow the mixture to stir at room temperature for 30–60 minutes. This "aging" period allows the ketone-imine equilibrium to establish before the reducing agent is introduced.

-

-

Reduction:

-

Cool the solution to 0°C using an ice bath.

-

Caution: Perform this step in a well-ventilated fume hood.

-

Add Sodium Cyanoborohydride (22g, 0.35 mol) portion-wise over 20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24–48 hours.

-

Monitoring: Monitor reaction progress via GC-MS or IR (disappearance of C=O stretch at ~1715

).

-

-

Quenching & Hydrolysis:

-

Acidify the reaction mixture carefully to pH < 2 using Concentrated HCl (37%) .

-

Safety: This step destroys excess hydride and decomposes the boron complex. HCN gas may be evolved. Ensure the hood sash is low and airflow is maximum.

-

Remove methanol under reduced pressure (Rotary Evaporator, bath temp 40°C). Do not heat excessively.

-

Purification: Acid-Base Extraction & Isolation[3][4]

The crude residue contains the product (as amine hydrochloride), unreacted ketone, and boron salts. A rigorous acid-base extraction is the only way to obtain high purity.

Figure 2: Purification logic utilizing pKa differences. The amine is retained in the aqueous phase at low pH, while neutral impurities are washed away.

Extraction Protocol[3][5][6]

-

Dissolve the residue from Step 3.3 in Water (200 mL) .

-

Acid Wash: Wash the aqueous solution with Diethyl Ether (2 x 100 mL) .

-

Logic: The amine is protonated (

) and stays in the water.[2] Unreacted pentan-2-one stays in the ether. Discard the ether layer.

-

-

Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free amine (oil) separates from the water.

-

-

Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 100 mL) .

-

Drying: Dry the combined organic layers over Solid KOH pellets (preferred for amines) or Anhydrous

.

Final Isolation (Distillation)

-

Decant the ether and perform a fractional distillation.

-

Fraction 1: 34–40°C (Diethyl Ether).

-

Fraction 2: 90–93°C (Racemic Pentan-2-amine). Collect this fraction.

-

Yield Expectations: 60–75%.

Characterization & Validation

| Parameter | Specification | Method of Verification |

| Boiling Point | 90–92°C @ 760 mmHg | Distillation Thermometer |

| Density | 0.74–0.76 g/mL | Pycnometer / Mass-Volume |

| Appearance | Clear, colorless liquid | Visual Inspection |

| IR Spectrum | N-H stretch (doublet) @ 3300–3400 | FT-IR (Neat) |

| 1H NMR | 300/400 MHz NMR ( |

Self-Validating Check: If the product smells "fruity," it is contaminated with pentan-2-one. Pure pentan-2-amine has a strong, fishy, ammoniacal odor.

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: When using

, acidification generates HCN. Never add acid to the reaction outside of a fume hood. Treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -

Flammability: Pentan-2-amine is a flammable liquid (Flash point ~7°C). Ground all glassware to prevent static discharge.

-

Skin Contact: Amines are caustic. Wear nitrile gloves and safety goggles.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

-

Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft. [Link]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12246, 2-Aminopentane." PubChem. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

Sourcing, Synthesizing, and Validating (R)-Pentan-2-Amine Hydrochloride: A Comprehensive Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of sourcing and validating enantiomerically pure aliphatic amines. (R)-pentan-2-amine hydrochloride (CAS: 101689-05-8) is a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Its stereochemically defined structure is non-negotiable; even minor enantiomeric impurities can drastically alter the pharmacokinetic or pharmacodynamic profile of the downstream drug product.

This whitepaper provides an authoritative guide on the commercial sourcing, synthetic methodologies, and rigorous analytical validation of this compound, ensuring that your bench-to-pilot workflows are built on a foundation of scientific integrity.

Commercial Sourcing Landscape

When scaling up from bench to pilot, supplier reliability and material purity are paramount. Relying on a single vendor can introduce supply chain vulnerabilities. The table below summarizes key commercial suppliers of this compound, synthesizing available quantitative data to aid in procurement decisions[1][3][4][5][6][7].

| Supplier | Catalog / Product ID | Reported Purity | Package Size | Focus Scale |

| Calpaclab | N/A | 97% | 1 g | Research |

| Laibo Chem | N/A | 97% | 50 mg | Analytical |

| Fisher Scientific | MFCD28501705 | Not specified | 100 mg | Bench-scale |

| Sigma-Aldrich | CIAH987F3662 | Not specified | Variable | Analytical |

| Ambeed | 101689-05-8 | Not specified | Bulk | Custom Synthesis |

| BenchChem | B101689-05-8 | Not specified | Variable | Research |

Mechanistic Pathways for Synthesis

If commercial sourcing is not viable due to supply chain constraints or specific isotopic labeling requirements, de novo synthesis is required. The two most robust methods for generating (R)-pentan-2-amine are biocatalytic asymmetric reductive amination and transition metal-catalyzed asymmetric hydrogenation[6][8].

Pathway A: Biocatalytic Asymmetric Reductive Amination

The use of

Step-by-Step Protocol for Biocatalytic Amination:

-

Reaction Setup: In a bioreactor, dissolve 100 mM of 2-pentanone in 100 mM phosphate buffer (pH 8.0).

-

Amine Donor Addition: Add 500 mM of isopropylamine (IPA) as the amine donor.

-

Causality: A 5-fold molar excess of IPA drives the thermodynamic equilibrium toward the aminated product[10].

-

-

Biocatalyst Loading: Introduce lyophilized CV-TAm cell extract (e.g., 2 mg/mL) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

-

Incubation & Byproduct Removal: Incubate at 30 °C for 24 hours under a continuous nitrogen sweep.

-

Causality: The nitrogen sweep actively removes the volatile acetone byproduct, preventing product inhibition and reverse transamination[11].

-

-

Isolation: Adjust the pH to 12 using 1M NaOH, extract the free base into methyl tert-butyl ether (MTBE), and precipitate the hydrochloride salt by bubbling anhydrous HCl gas through the organic layer.

Pathway B: Transition Metal-Catalyzed Asymmetric Hydrogenation

Chemical asymmetric hydrogenation involves the condensation of 2-pentanone with an amine to form an imine intermediate, followed by reduction using a chiral transition metal catalyst (e.g., Ruthenium or Iridium complexes with chiral phosphine ligands) under hydrogen pressure[6].

-

Causality: The steric bulk of the chiral ligand dictates the facial approach of the hydride to the imine double bond, enforcing the (R)-configuration. This protocol requires strict anhydrous and anaerobic conditions during the catalyst loading phase to prevent rapid catalyst deactivation.

Workflow of Biocatalytic vs. Chemical Synthesis of (R)-Pentan-2-amine HCl.

Enantiomeric Purity Determination (Analytical Validation)

Trust in your chiral building block requires a self-validating analytical system. Relying solely on a supplier's Certificate of Analysis (CoA) is a critical failure point in GMP environments. We employ orthogonal techniques to determine the enantiomeric excess (ee%).

Method 1: Chiral Gas Chromatography (GC) Post-Derivatization

Direct injection of aliphatic amines onto a GC column often results in severe peak tailing due to interactions with silanol groups on the column wall. To eliminate hydrogen bonding and increase volatility, the primary amine is derivatized using trifluoroacetic anhydride (TFAA)[8][12].

Step-by-Step Protocol for GC Derivatization:

-

Aliquot: Weigh exactly 5.0 mg of (R)-pentan-2-amine HCl into a 2 mL glass reaction vial.

-

Freebasing: Dissolve the salt in 1.0 mL of anhydrous dichloromethane (DCM). Add 10 µL of triethylamine (TEA) to neutralize the hydrochloride salt, liberating the free amine.

-

Causality: TFAA reacts poorly with protonated amines; the free base is strictly required for efficient nucleophilic attack.

-

-

Derivatization: Add 20 µL of TFAA. Seal the vial and incubate at 25 °C for 30 minutes.

-

Causality: TFAA converts the highly polar primary amine into a volatile trifluoroacetamide, completely eliminating silanol-amine interactions on the GC column[13].

-

-

Quenching & Extraction: Quench the unreacted TFAA by adding 1.0 mL of saturated aqueous NaHCO₃. Vortex for 30 seconds and allow phase separation. Extract the lower organic (DCM) layer.

-

Analysis: Inject 1.0 µL of the organic layer into a GC equipped with a CP-Chirasil-DEX CB column (or equivalent

-cyclodextrin phase). The enantiomers will resolve based on differential transient diastereomeric interactions with the cyclodextrin cavity.

Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSA)

For rapid benchtop validation without derivatization steps,

Step-by-Step Protocol for CSA-NMR:

-

Preparation: Dissolve 10 mg of the amine free base in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

CSA Addition: Add 1.5 molar equivalents of (R)-(-)-BINOL.

-

Acquisition: Acquire a standard

H NMR spectrum (e.g., 400 MHz, 16 scans). -

Analysis: Integrate the split doublet signals corresponding to the terminal methyl group (C5).

-

Causality: The transient hydrogen-bonded diastereomeric complexes formed between BINOL and the (R)- and (S)-amines have distinct spatial geometries. This results in different magnetic shielding environments and resolvable chemical shifts (

), allowing for direct quantitative integration of the ee%[14].

-

Orthogonal analytical validation workflow for determining enantiomeric excess.

Conclusion

The successful integration of this compound into a drug development pipeline requires a holistic understanding of its commercial availability, synthetic origins, and rigorous analytical validation. By employing orthogonal analytical techniques like chiral GC and CSA-NMR, scientists can establish a self-validating system that guarantees the stereochemical integrity of their starting materials, thereby safeguarding downstream synthetic investments.

References

-

ω-Transaminases for the amination of functionalised cyclic ketones Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

- Method for preparing amines from aldehydes and ketones by biocatalysis (US11118200B2)

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 101689-05-8 [chemicalbook.com]

- 3. This compound , Package: 50mg , Laibo Chem - Global Labor [globallabor.com.br]

- 4. CAS 101689-05-8 | Sigma-Aldrich [sigmaaldrich.com]

- 5. eMolecules this compound | 101689-05-8 | MFCD28501705 | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. 101689-05-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. US11118200B2 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]

- 9. ω-Transaminases for the amination of functionalised cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermochemical Characterization of (R)-Pentan-2-Amine Hydrochloride: An Integrated Experimental and Computational Approach

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-pentan-2-amine hydrochloride is a chiral building block with significant potential in pharmaceutical synthesis.[1] The thermochemical properties of this and similar active pharmaceutical ingredients (APIs) are not merely physical constants; they are critical determinants of a drug candidate's viability, influencing its stability, solubility, and manufacturability. This guide presents a comprehensive framework for the determination and application of the thermochemical data for this compound. In the absence of extensive published data for this specific molecule, this document serves as a methodological whitepaper, detailing the necessary experimental protocols and computational workflows required to generate and interpret this crucial information. We will explore the causality behind experimental choices in techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a complementary computational approach to derive a complete thermochemical profile.

Introduction: The Strategic Importance of Thermochemical Data

The journey of a drug from a promising molecule to a stable, effective, and safe medicine is paved with physicochemical challenges. Thermochemical data, which describes the energy changes associated with chemical reactions and phase transitions, provides the fundamental knowledge needed to navigate these challenges.[2][3] For a chiral intermediate like this compound, understanding its thermodynamic properties is essential for:

-

Polymorph and Salt Form Selection: Different crystalline forms (polymorphs) or salt forms of an API can have drastically different solubilities and stabilities. Thermal analysis is a cornerstone for identifying and characterizing these forms.[4]

-

Stability and Degradation Assessment: Thermochemical analysis determines the temperature at which the compound degrades, informing storage conditions and shelf-life.[5][6]

-

Process Safety and Scalability: Manufacturing processes involve heating, cooling, and dissolution. Calorimetry provides critical data on heats of reaction and solution, ensuring that the process can be scaled up safely and efficiently.[3]

-

Preformulation and Formulation Development: The enthalpy of fusion and solubility data are vital for designing a dosage form (e.g., tablets, injections) with the desired dissolution profile and bioavailability.

This guide will provide the technical framework to acquire this data for this compound, a compound with the molecular formula C₅H₁₄ClN and a molecular weight of 123.63.

Experimental Determination of Thermochemical Properties

The foundation of any thermochemical study is rigorous experimental measurement. The following protocols are designed to be self-validating, emphasizing calibration and system suitability to ensure data integrity.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for identifying melting points, enthalpies of fusion (ΔHfus), and heat capacity (Cp).

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). This step is non-negotiable as it ensures the accuracy of the measured transition temperatures and energy changes.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample. Hermetically seal the pan to prevent any mass loss due to sublimation or decomposition prior to the main event.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C). A controlled heating rate is crucial for resolving thermal events.[5]

-

The experiment should be conducted under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.

-

Glass Transition (Tg): If an amorphous content is present, a step-change in the baseline may indicate a glass transition.

-

Decomposition: A broad, often exothermic event following the melt may indicate decomposition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining thermal stability and the temperature of decomposition (Td).

Experimental Protocol:

-

Instrument Verification: Verify the mass balance accuracy using standard weights and the temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain an inert nitrogen atmosphere to isolate the thermal decomposition from any oxidative effects.

-

-

Data Analysis:

-

Decomposition Onset (Td): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.[6]

-

Residual Mass: The amount of mass remaining at the end of the experiment, which can give clues about the decomposition products.

-

Solution Calorimetry

Solution calorimetry measures the heat change when a substance is dissolved in a solvent. This can be used to determine the enthalpy of solution (ΔHsoln), which is a key parameter for understanding solubility. For salts, it is also a cornerstone for experimentally determining the standard enthalpy of formation.[7][8]

Experimental Protocol:

-

Calorimeter Calibration: Calibrate the instrument by measuring the known enthalpy of solution of a standard substance, such as potassium chloride (KCl) in water.

-

Procedure:

-

Add a precise volume of a suitable solvent (e.g., deionized water or a relevant buffer) to the reaction vessel and allow it to reach thermal equilibrium at 298.15 K (25 °C).

-

Accurately weigh a small amount of this compound in a glass ampoule.

-

Submerge and break the ampoule in the solvent and record the temperature change until a stable baseline is re-established.

-

-

Data Analysis: The enthalpy of solution is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the amount of substance dissolved.

Overall Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental characterization process.

Caption: Workflow for experimental thermochemical characterization.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable or to gain deeper insight, ab initio quantum chemical calculations provide a powerful predictive tool.[9][10] Density Functional Theory (DFT) is a common method for this purpose.

Computational Workflow:

-

Structure Optimization: The 3D structure of the (R)-pentan-2-ammonium cation and the chloride anion are modeled. The geometry is optimized to find the lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: A higher-level single-point energy calculation (e.g., using a larger basis set like 6-311+G(2d,p)) is performed on the optimized geometry to obtain a more accurate electronic energy.

-

Calculation of Thermochemical Properties:

-

Standard Enthalpy of Formation (ΔfH°): This is typically calculated using Hess's Law via a series of balanced theoretical reactions (isodesmic reactions) involving species with well-known experimental ΔfH° values.[11] This approach cancels out systematic errors in the calculations.

-

Heat Capacity (Cp) and Entropy (S): These are calculated directly from the vibrational, rotational, and translational contributions obtained during the frequency analysis.

-

It is crucial to validate computational results against reliable experimental data whenever possible. For salts, calculating solid-state properties like lattice energy is more complex and often requires periodic boundary condition calculations.[7][8]

Summary of Thermochemical Data

The data obtained from the experimental and computational workflows should be compiled into a clear, concise table for easy reference.

| Property | Symbol | Experimental Value | Computational Value | Method |

| Melting Temperature | T_m | To be determined | N/A | DSC |

| Enthalpy of Fusion | ΔH_fus | To be determined | N/A | DSC |

| Decomposition Temperature | T_d | To be determined | N/A | TGA |

| Heat Capacity (solid, 298 K) | C_p(s) | To be determined | To be determined | DSC / DFT |

| Enthalpy of Solution (aq) | ΔH_soln | To be determined | N/A | Solution Calorimetry |

| Standard Enthalpy of Formation (gas) | Δ_fH°(g) | To be determined | To be determined | Hess's Law / DFT |

Application of Data in Drug Development

The synthesized data directly informs critical decisions in the pharmaceutical development pipeline.

Caption: Relationship between thermochemical data and its applications.

-

Melting Point & Enthalpy of Fusion: High melting point and high enthalpy of fusion generally correlate with greater crystal lattice stability. This data is essential for polymorph screening, as different polymorphs will have unique melting points and enthalpies of fusion.[4]

-

Decomposition Temperature: The Td from TGA defines the upper limit for temperature during processing (e.g., drying, milling) and dictates storage conditions.[5][6] This is a critical parameter for ensuring the safety and stability of the API.

-

Enthalpy of Solution: This value helps in understanding the dissolution process. An endothermic (positive) ΔHsoln indicates that solubility will increase with temperature, while an exothermic (negative) value suggests the opposite. This is vital for designing dissolution media and predicting bioavailability.

Conclusion

References

- Giron, D. (2002). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry, 68.

- Freire, E. (2009). Thermodynamic Studies for Drug Design and Screening. PMC.

- CiTox Ltd. (2021). How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. AZoM.com.

-

Zaitsau, D. H., et al. (2026). Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations. ChemistryOpen. Available at: [Link]

- Ambeed, Inc. This compound | 101689-05-8.

- Gäb, J., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

- Benchchem. This compound | 101689-05-8.

-

Wikipedia. Standard enthalpy of formation. Available at: [Link]

-

Saha, S., et al. (2014). Computational Studies on the Reactivity of Alkyl Halide over (Al2O3)n nanoclusters: An Approach towards Room Temperature Dehydrohalogenation. ResearchGate. Available at: [Link]

- Pokhyl, I. L., et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC.

- Zaitsau, D. H., et al. (2026). Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations. ResearchGate.

Sources

- 1. This compound | 101689-05-8 | Benchchem [benchchem.com]

- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals [eureka.patsnap.com]

- 4. akjournals.com [akjournals.com]

- 5. aidic.it [aidic.it]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. Determination and Validation of Standard Enthalpies of Formation and Sublimation of Potassium Salts Using Solution Calorimetry and Quantum‐Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

Architecting Molecular Asymmetry: Chiral Amines as Foundational Building Blocks in Advanced Organic Synthesis

Chiral amines represent one of the most critical structural motifs in modern drug discovery and agrochemical development. Approximately 40–45% of all small-molecule pharmaceuticals contain at least one chiral amine fragment[1]. These moieties dictate the three-dimensional topology of active pharmaceutical ingredients (APIs), governing target-receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

As the pharmaceutical industry shifts toward increasingly complex, stereochemically dense molecules, traditional resolution methods (such as diastereomeric salt crystallization) are being rapidly supplanted by catalytic asymmetric synthesis. This whitepaper critically evaluates the state-of-the-art methodologies for synthesizing chiral amines—specifically focusing on transition-metal-catalyzed asymmetric hydrogenation and biocatalytic transamination—and provides a validated, self-contained protocol for enzymatic amination.

Strategic Paradigms in Chiral Amine Construction

The synthesis of enantiopure amines from achiral precursors generally follows two primary strategic pathways: the reduction of pre-formed carbon-nitrogen double bonds (imines/enamines) or the direct reductive amination of prochiral ketones.

1. Transition-Metal-Catalyzed Asymmetric Hydrogenation (AH)

The asymmetric hydrogenation of prochiral imines is arguably the most direct and atom-economical approach to

However, imines present unique mechanistic hurdles compared to their oxygenated ketone counterparts. They are prone to hydrolysis, exist as dynamic

2. Biocatalytic Transamination

Biocatalysis has emerged as a transformative technology for chiral amine synthesis, driven by the demand for highly stereoselective, environmentally benign processes. Amine transaminases (ATAs), specifically class III

A watershed moment for this technology was the development of an engineered transaminase for the industrial synthesis of Sitagliptin, a blockbuster anti-diabetic drug[6]. By applying directed evolution, researchers at Merck and Codexis expanded the enzyme's active site to accommodate "bulky-bulky" ketones, achieving >99.9% enantiomeric excess (e.e.) and eliminating the need for heavy-metal catalysts[5].

Decision tree for selecting a chiral amine synthesis strategy based on precursor.

Comparative Analysis of Synthesis Modalities

To rationally select a synthetic route, scientists must weigh catalyst loading, atom economy, and thermodynamic limitations. The amination of ketones via transaminases, for instance, is thermodynamically unfavorable. It requires an equilibrium shift—often achieved by using a large excess of the amine donor or by removing the co-product (e.g., evaporating acetone generated from isopropylamine)[7][8].

Table 1: Quantitative Comparison of Chiral Amine Synthesis Methodologies

| Methodology | Typical Catalyst Loading | Enantiomeric Excess (e.e.) | Reaction Conditions | Key Advantages | Primary Limitations |

| Asymmetric Hydrogenation (AH) | 0.1 – 1.0 mol% (Ir/Ru/Rh) | 85% – 99% | High | High atom economy, rapid kinetics at scale. | Catalyst poisoning, requires pre-formation of imines. |

| Biocatalysis ( | 1 – 5 wt% (Enzyme) | >99% | Ambient pressure, 30-45°C, Aqueous/Co-solvent | Unparalleled stereoselectivity, green chemistry. | Thermodynamic equilibrium limits yield without shift strategies. |

| Enzymatic Cascades (One-Pot) | Variable (Multi-enzyme) | >99% | Ambient pressure, Aqueous buffer | Avoids intermediate isolation, built-in equilibrium shift. | Complex optimization of compatible enzyme conditions. |

Self-Validating Experimental Protocol: Biocatalytic Synthesis of (R)-1-Phenylethylamine

This protocol details the asymmetric reductive amination of acetophenone to (R)-1-phenylethylamine using an engineered (R)-selective

Phase 1: Reaction Assembly and Thermodynamic Control

Causality: Transaminase reactions are equilibrium-limited. By utilizing isopropylamine (IPA) as the amine donor, the reaction generates acetone as a byproduct. The continuous removal of acetone (or the use of a vast excess of IPA) drives the reaction forward via Le Chatelier's principle[7].

-

Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer. Adjust the pH to 7.5. Rationale: This pH maintains the structural integrity of the enzyme while ensuring the amine donor is partially deprotonated and nucleophilic.

-

Cofactor Integration: Dissolve 1 mM Pyridoxal-5'-phosphate (PLP) into the buffer. Rationale: PLP is the obligate coenzyme that forms a Schiff base with the substrate, enabling the transfer of the amino group[5].

-

Substrate & Donor Addition: Add 500 mM isopropylamine (amine donor) and 50 mM acetophenone (prochiral ketone acceptor). If substrate solubility is low, add up to 10% v/v DMSO as a co-solvent[6].

-

Enzyme Introduction: Add 2 mg/mL of lyophilized (R)-selective

-transaminase. Seal the reaction vessel.

Phase 2: Incubation and In Situ Extraction

Causality: Product inhibition is a common failure mode in biocatalysis. Implementing a biphasic system or in situ product removal (ISPR) prevents the synthesized chiral amine from binding to the enzyme's active site and stalling the reaction[6].

-

Incubation: Incubate the mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

-

Quenching and Basification: Terminate the reaction by adjusting the pH to >11 using 5 M NaOH. Rationale: Basification fully deprotonates the product amine (

), rendering it lipophilic and forcing it out of the aqueous phase. -

Extraction: Extract the aqueous phase three times with equal volumes of methyl tert-butyl ether (MTBE). Combine the organic layers and dry over anhydrous

.

Phase 3: Analytical Validation (The Self-Validating Step)

Causality: To prove the protocol's success, one must independently verify both the conversion rate (chemical yield) and the stereochemical purity (e.e.).

-

Conversion Analysis (GC-MS): Inject an aliquot of the organic phase into a GC-MS. Monitor the disappearance of the acetophenone peak and the appearance of the 1-phenylethylamine peak.

-

Stereochemical Validation (Chiral HPLC): Evaporate a 1 mL aliquot of the organic phase and reconstitute in hexane/isopropanol (90:10). Inject onto a chiral stationary phase HPLC column (e.g., Chiralcel OD-H). Rationale: Baseline separation of the (R) and (S) enantiomers will definitively validate the stereoselectivity of the chosen enzyme, serving as the ultimate internal quality control.

Workflow for the biocatalytic synthesis and validation of chiral amines.

Conclusion

The synthesis of chiral amines has evolved from stoichiometric chiral pool resolutions to highly catalytic, atom-economical processes. While transition-metal asymmetric hydrogenation remains a powerhouse for large-scale industrial throughput of pre-formed imines, the advent of engineered

References

1. - Chemical Reviews - ACS Publications 2. - National Institutes of Health (NIH) 3. - Royal Society of Chemistry 4. - National Institutes of Health (NIH) 5. - Document Server @ UHasselt 6. - ACS Catalysis - ACS Publications 7. - ResearchGate 8. - National Institutes of Health (NIH)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 5. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: Chiral Resolution of Racemic Acids using (R)-Pentan-2-amine Hydrochloride

Abstract & Strategic Rationale

This Application Note details the methodology for the optical resolution of racemic carboxylic acids using (R)-pentan-2-amine hydrochloride as the chiral resolving agent. While naturally occurring alkaloids (e.g., brucine, cinchonidine) are traditional choices, synthetic chiral amines like (R)-pentan-2-amine offer distinct advantages: lower molecular weight (higher atom economy), sharper solubility profiles due to the aliphatic chain, and structural simplicity that minimizes side reactions.

Critical Note on Starting Material: The resolving agent is supplied as a hydrochloride salt . A racemic carboxylic acid cannot be resolved directly with an amine hydrochloride because the amine is already protonated. This guide includes a mandatory Free Base Liberation Protocol that must be performed prior to the resolution step.

Theoretical Foundation: Diastereomeric Salt Formation[1]

The core mechanism relies on the reaction of a racemic acid (

- (p-salt or n-salt)

- (n-salt or p-salt)

Unlike enantiomers, these diastereomers possess distinct physical properties, specifically solubility in achiral solvents.[1][2][3] The success of the resolution depends on maximizing the difference in solubility (

Mechanism Visualization

The following diagram illustrates the workflow from the initial salt break to the final recovery of the enantiopure acid.

Figure 1: Operational workflow for chiral resolution.[1][4] Note the critical initial step of liberating the free amine from its hydrochloride salt.

Pre-Resolution Protocol: Liberation of Free Amine

Objective: Convert stable, solid (R)-pentan-2-amine HCl into reactive, liquid (R)-pentan-2-amine. Safety Warning: The free amine is volatile (bp ~84-86°C) and flammable. Perform in a fume hood.

Materials

-

Sodium Hydroxide (NaOH), 5M solution

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (

)

Protocol

-

Dissolution: Dissolve 10.0 g of (R)-pentan-2-amine HCl in 30 mL of distilled water.

-

Basification: Slowly add 5M NaOH (approx. 20 mL) with stirring until pH > 12. The solution will become cloudy as the organic amine separates.

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Drying: Combine organic layers and dry over anhydrous

for 20 minutes. -

Concentration: Carefully remove the solvent under reduced pressure (Rotary Evaporator).

-

Critical: Do not use high vacuum or high bath temperature (> 30°C), or you will lose the volatile amine.

-

-

Yield Check: Weigh the resulting oil. Theoretical yield calculation:

Methodology: Solvent Screening (The "Dutch Resolution" Approach)

Before scale-up, a screening matrix is required to identify the solvent that provides the best discrimination between diastereomers.

Screening Matrix Setup: Prepare 5 vials. In each, place 1 mmol of Racemic Acid and 1 mmol of (R)-pentan-2-amine (free base). Add 2 mL of the following solvents:

| Solvent System | Polarity Index | Expected Outcome |

| Ethanol (Abs) | 5.2 | High solubility; good for very polar acids. |

| IPA (Isopropanol) | 3.9 | Moderate solubility; often best for crystallization kinetics. |

| Acetone | 5.1 | Good for carboxylic acids; risk of solvate formation. |

| Ethyl Acetate | 4.4 | Low solubility; often requires reflux to dissolve. |

| Water/EtOH (1:1) | High | Use for highly polar/zwitterionic acids (e.g., amino acids). |

Evaluation:

-

Heat to reflux to dissolve.

-

Cool slowly to Room Temperature (RT) over 4 hours.

-

If no crystals: Cool to 4°C.

-

If crystals form: Filter and measure melting point (mp) and optical rotation.

-

Target: The solvent yielding crystals with the sharpest mp and highest rotation is selected.

Core Protocol: Resolution via Diastereomeric Crystallization[3][4][9][10][11][12]

This protocol uses the Pope-Peachey Method (0.5 eq chiral amine), which is often superior to the classical (1.0 eq) method. It forces the formation of the less soluble diastereomeric salt while leaving the other enantiomer in solution as an achiral salt or free acid [1].

Reagents

-

Target Racemic Acid (10.0 g, assume MW=200, ~50 mmol)

-

(R)-Pentan-2-amine (Free base) (2.18 g, 25 mmol, 0.5 eq )

-

Triethylamine (Achiral Base) (2.53 g, 25 mmol, 0.5 eq ) - Optional, see note below

-

Selected Solvent (e.g., Isopropanol)

Step-by-Step Procedure

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the Racemic Acid (10 g) and solvent (100 mL). Stir to suspend.

-

Amine Addition:

-

Add the (R)-pentan-2-amine (0.5 eq) dropwise.

-

Note: In the Pope-Peachey method, we only supply enough chiral amine to react with one enantiomer (ideally the one forming the less soluble salt).

-

Option: If the acid is not soluble, add 0.5 eq of an achiral base (Triethylamine) to solubilize the remaining enantiomer [2].

-

-

Reflux: Heat the mixture to reflux until a clear solution is obtained.

-

Check: If the solution is not clear at reflux, add more solvent in 5 mL increments.

-

-

Controlled Cooling (The Critical Step):

-

Turn off the heat source. Allow the flask to cool to RT inside the oil bath (slow cooling rate: ~1°C/min).

-

Seeding: If available, add a seed crystal of the pure diastereomer at roughly 5-10°C below the boiling point.

-

Let stand at RT for 6–12 hours.

-

-

Filtration: Filter the crystals under vacuum. Wash with a small amount of cold solvent.

-

Analysis (Round 1): Dry the solid and measure the enantiomeric excess (ee) of the acid (after a small-scale salt break) via Chiral HPLC or Polarimetry.

Optimization Logic (Graphviz)

Figure 2: Decision matrix for optimizing optical purity after the first crystallization pass.

Recovery of Resolved Acid and Amine[2][3][4][11]

Once high diastereomeric purity (>98% de) is achieved, the salt must be decomposed.

Protocol

-

Suspension: Suspend the purified salt in a biphasic mixture of Water and Ethyl Acetate (or DCM).

-

Acidification: Add 1M HCl (slight excess relative to the amine) dropwise with vigorous stirring.

-

Separation: Separate the layers.

-

Organic Layer: Contains the Resolved Chiral Acid . Wash with brine, dry over

, and evaporate. -

Aqueous Layer: Contains the This compound .

-

-

Recycling: The aqueous layer can be basified (see Section 3) to recover the resolving agent for subsequent batches.

Troubleshooting & Expert Tips

| Problem | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high or temperature dropped too fast.[10] | Reheat to dissolve. Add 10% more solvent. Cool much slower. Add seed crystals. |

| No Crystallization | Salt is too soluble in the chosen solvent. | Switch to a less polar solvent (e.g., change from MeOH to IPA or Ethyl Acetate). |

| Low ee (<50%) | "Solid Solution" formation (isostructural salts). | Recrystallize the salt using a different solvent. Or, switch to the Pope-Peachey method (0.5 eq) if not already using it. |

| Gel Formation | Hydrogen bonding network is too strong. | Add a small amount of water or methanol to break the gel structure. |

References

-

Pope, W. J., & Peachey, S. J. (1899).[11] The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions, 75, 1066-1093.

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

-

Kozma, D. (2001).[12] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

- Saigo, K., et al. (1980). Optical Resolution of Chiral Acids/Amines. Bulletin of the Chemical Society of Japan. (General reference for amine-acid resolution kinetics).

-

BenchChem. (2025).[10] Troubleshooting Diastereomeric Salt Resolution: Dealing with Solid Solutions.

Disclaimer: This protocol involves the handling of hazardous chemicals. Users must review the Safety Data Sheets (SDS) for (R)-pentan-2-amine and all solvents before proceeding. Always work in a certified fume hood.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 5. This compound | 101689-05-8 [chemicalbook.com]

- 6. This compound | 101689-05-8 | Benchchem [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Precision Diastereomeric Salt Crystallization Using (R)-pentan-2-amine

Introduction & Mechanistic Principles

The resolution of racemic mixtures into pure enantiomers remains a cornerstone of chiral drug development and fine chemical synthesis. Diastereomeric salt crystallization is a highly scalable, classical method that leverages the distinct physicochemical properties of diastereomers[1].

(R)-pentan-2-amine is a highly effective chiral primary amine that serves as a versatile resolving agent. As a chiral building block, its nitrogen atom possesses a lone pair that, upon protonation, forms strong, highly directional electrostatic salt bridges with the carboxylate groups of racemic acids[2]. This protocol outlines a robust, self-validating methodology for resolving a model racemic carboxylic acid (e.g., racemic ibuprofen or 2-phenylbutyric acid) using (R)-pentan-2-amine, emphasizing the thermodynamic and kinetic parameters that dictate successful chiral discrimination.

Experimental Design & Causality

To elevate this procedure from a basic precipitation to a high-yielding, high-purity resolution, three critical mechanistic variables must be controlled:

The Half-Equivalent Strategy (Pope-Peachey Method)

Traditional resolutions use a 1:1 molar ratio of racemate to resolving agent. However, utilizing a 0.5:1 (half-equivalent) ratio often yields superior diastereomeric purity and recovery[1]. By introducing an achiral base (such as KOH) alongside the chiral (R)-pentan-2-amine in a 1:0.5:0.5 ratio, the KOH preferentially forms a highly soluble salt with the undesired enantiomer. This drastically increases the solubility differential, preventing the undesired enantiomer from co-precipitating and improving the overall yield of the target diastereomeric salt[3].

Kinetic vs. Thermodynamic Control

The timing of crystal isolation is a critical vulnerability in resolution protocols. In many diastereomeric systems, the desired salt crystallizes rapidly under kinetic control , yielding high enantiomeric purity. However, if the crystals are left to age in the mother liquor (e.g., overnight), the system shifts toward thermodynamic control , which can lead to the co-crystallization of the undesired salt and a catastrophic drop in purity (e.g., from 89% down to 44%)[4]. Prompt filtration is therefore a strict requirement.

Solvent Selection and Supersaturation

Ethyl acetate is frequently the optimal solvent for amine-carboxylic acid resolutions. It possesses a relatively low solubility power for diastereomeric salts compared to alcohols, which allows for sufficient supersaturation and a strong driving force for crystallization without excessive solvent loss or secondary nucleation[3].

Process Visualization

Workflow for diastereomeric salt crystallization and enantiomer liberation.

Step-by-Step Protocol: Resolution of Racemic Carboxylic Acid

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure purity before proceeding to irreversible steps.

Phase 1: Diastereomeric Salt Formation

-

Preparation: Suspend 10.0 mmol of the racemic carboxylic acid (e.g., racemic ibuprofen) in 20.0 mL of anhydrous ethyl acetate in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Achiral Base Addition: Add 5.0 mmol of Potassium Hydroxide (KOH) dissolved in a minimal volume (approx. 0.5 mL) of methanol.

-

Causality: This neutralizes half of the racemate, forming a highly soluble potassium salt that remains in the mother liquor[3].

-

-

Chiral Agent Addition: Slowly add 5.0 mmol of (R)-pentan-2-amine dropwise to the stirring mixture.

Phase 2: Cooling Crystallization

-

Dissolution: Heat the mixture to 70 °C. Stir until complete visual dissolution is achieved. If the solution remains cloudy, add ethyl acetate dropwise (up to 5 mL) until clear.

-

Controlled Cooling: Remove the heat source and allow the solution to cool linearly to 25 °C over exactly 2 hours.

-

Causality: A controlled cooling gradient of 70 °C to 25 °C provides the optimal driving force for crystallization, preventing the "oiling out" of the salt and minimizing secondary nucleation[3].

-

Phase 3: Isolation & Self-Validation

-

Kinetic Filtration: Filter the precipitated crystals via a Büchner funnel no later than 1 hour after the solution reaches 25 °C.

-

Causality: Prolonged aging risks thermodynamic equilibration, which drastically reduces enantiomeric purity[4].

-

-

Washing: Wash the filter cake with 5 mL of ice-cold ethyl acetate to remove adhering mother liquor containing the soluble diastereomer.

-

Validation Check (Critical): Dissolve a 1 mg aliquot of the filter cake in mobile phase and analyze via Chiral HPLC.

-

Decision Gate: If the Diastereomeric Excess (de) is

95%, proceed to Phase 4. If de < 95%, resuspend the cake in minimal hot ethanol, repeat the cooling crystallization, and re-analyze.

-

Phase 4: Liberation of the Enantiomer

-

Acidification: Transfer the validated filter cake to a separatory funnel. Suspend in 20 mL of Dichloromethane (DCM). Add 15 mL of 2M Hydrochloric Acid (HCl).

-

Phase Separation: Shake vigorously for 5 minutes, venting frequently.

-

Causality: The strong acid breaks the salt bridge. The target enantiopure carboxylic acid partitions into the lower organic (DCM) layer. The resolving agent is protonated to (R)-pentan-2-amine hydrochloride, which partitions entirely into the upper aqueous layer[2].

-

-

Isolation: Collect the DCM layer. Dry over anhydrous

, filter, and evaporate under reduced pressure to yield the enantiopure carboxylic acid.

Quantitative Data & Benchmarks

The following table summarizes the expected quantitative improvements when shifting from a standard 1:1 stoichiometric resolution to the optimized 1:0.5:0.5 kinetic control method described above.

| Parameter | Standard Method (1:1 Ratio) | Optimized Method (1:0.5:0.5 Ratio) |

| Molar Ratio (Acid : Amine : KOH) | 1 : 1 : 0 | 1 : 0.5 : 0.5 |

| Solvent System | Ethanol | Ethyl Acetate |

| Crystallization Control | Thermodynamic (Overnight) | Kinetic (Strict 2-hour window) |

| Diastereomeric Excess (de %) | ~44.0% | > 80.0% |

| First-Pass Salt Yield (%) | ~97.0% (High yield, low purity) | ~71.0% (Optimal balance) |

| Final Enantiomeric Excess (ee %) | ~40.0% | > 95.0% (Post-validation) |

Data synthesized from comparative tartrate methodologies and ibuprofen resolution studies[1][3][4].

References

- A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation Benchchem URL

- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent Gavin Publishers URL

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Advances in Engineering URL

- (R)

Sources

Application Notes and Protocols: (R)-Pentan-2-Amine in Biocatalysis and Enzymatic Resolutions

Introduction: The Imperative for Chiral Amines in Modern Chemistry

Chiral amines are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry is not a trivial detail but a critical determinant of biological activity, with different enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. An estimated 40% of all pharmaceutical compounds contain chiral amine moieties, underscoring the immense demand for enantiomerically pure forms.[1][2] (R)-pentan-2-amine, a simple yet versatile aliphatic chiral amine, serves as a crucial chiral building block and intermediate in the synthesis of more complex molecules.[3]

Traditionally, the production of enantiopure amines has relied on methods like the crystallization of diastereomeric salts or transition metal-catalyzed asymmetric synthesis.[2][4] While effective, these approaches often involve harsh reaction conditions, expensive and toxic metal catalysts, and complex purification procedures.[2] Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to perform stereospecific transformations under mild, aqueous conditions.[5] This guide provides an in-depth exploration of the two primary biocatalytic strategies for producing enantiopure (R)-pentan-2-amine: the kinetic resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral ketone.

Section 1: Enzymatic Kinetic Resolution of Racemic Pentan-2-Amine